
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyrrolidine ring. Its stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as pyrrolidine derivatives and hydroxyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or biocatalysis. These methods aim to increase yield and purity while reducing production costs and environmental impact. The choice of method depends on the intended application and required quantity of the compound.
化学反应分析
Types of Reactions
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its stereochemistry.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.
作用机制
The mechanism of action of (2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s multiple hydroxyl groups and chiral centers play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidineacetic acid: shares similarities with other hydroxylated pyrrolidine derivatives.
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylic acid: is another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H13NO5 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
2-[3,4-dihydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C7H13NO5/c9-3-4-7(13)5(10)1-8(4)2-6(11)12/h4-5,7,9-10,13H,1-3H2,(H,11,12) |
InChI 键 |
IPKKJHUUSGPSLT-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(N1CC(=O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


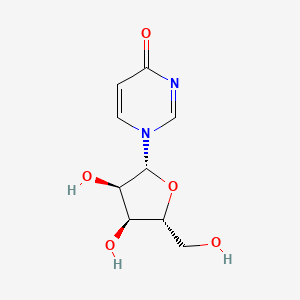
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
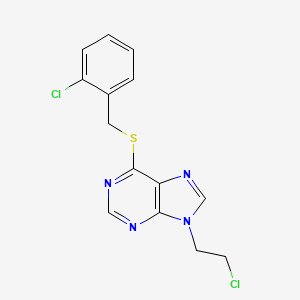
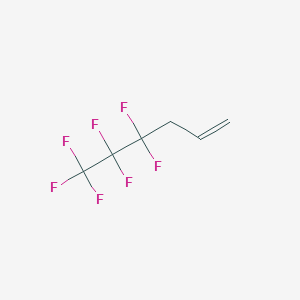
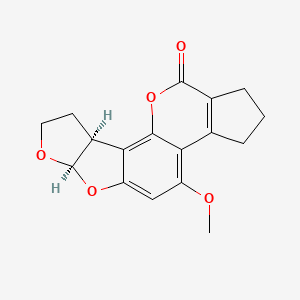


![Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]](/img/structure/B14751173.png)
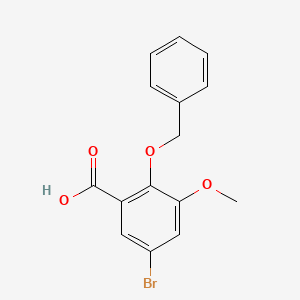
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

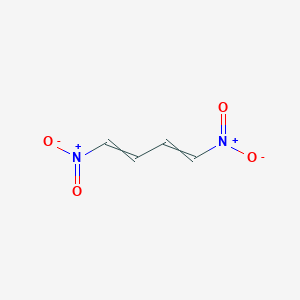
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

